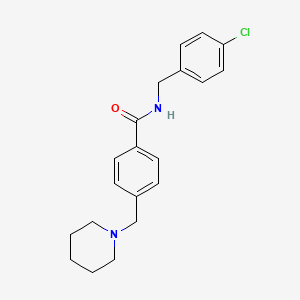![molecular formula C20H22N2O2 B4436625 4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436625.png)
4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
Vue d'ensemble
Description
4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a compound that belongs to the class of quinoxaline derivatives. This compound has been the focus of scientific research due to its potential applications in the field of medicine. The purpose of
Mécanisme D'action
The mechanism of action of 4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone exhibits various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity and to be well-tolerated in animal studies. Another advantage is its potential to be used in combination with other drugs to enhance their therapeutic effects. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a chemopreventive agent for the prevention of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Applications De Recherche Scientifique
4-[3-(4-isopropylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been reported to have a neuroprotective effect and to enhance cognitive function.
Propriétés
IUPAC Name |
4-[3-(4-propan-2-ylphenyl)propanoyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)16-10-7-15(8-11-16)9-12-20(24)22-13-19(23)21-17-5-3-4-6-18(17)22/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZKYMACYRBDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



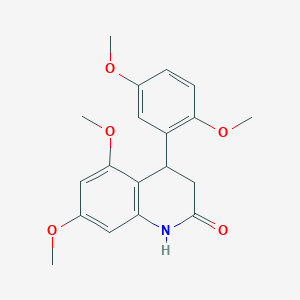
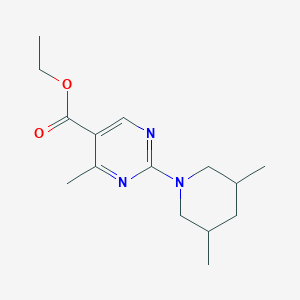

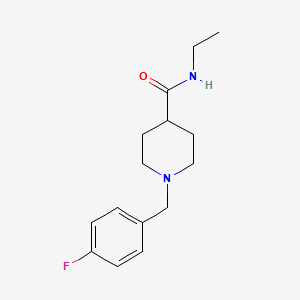

![1-{2-[(2,4-dimethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436598.png)
![methyl 9,9-dimethyl-6-[4-(methylthio)phenyl]-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4436612.png)
![N-(2-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4436616.png)
![11-(4-ethyl-1-piperazinyl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B4436622.png)
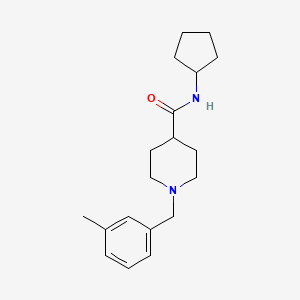
![7,7-dimethyl-2-(4-methylphenyl)-4-(methylthio)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436627.png)
![{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)
![3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436636.png)
